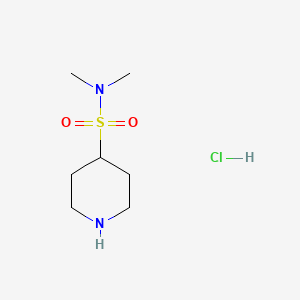

N,N-dimethylpiperidine-4-sulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylpiperidine-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCJPEJPLAOFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956034-29-0 | |

| Record name | N,N-dimethylpiperidine-4-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-dimethylpiperidine-4-sulfonamide hydrochloride

Abstract: This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of N,N-dimethylpiperidine-4-sulfonamide hydrochloride, a valuable building block in modern drug discovery. The narrative emphasizes the causal reasoning behind experimental choices, ensuring protocols are robust and self-validating. Methodologies are detailed for researchers, scientists, and professionals in pharmaceutical development, supported by authoritative references and data visualization to ensure scientific integrity and practical applicability.

Introduction and Strategic Importance

This compound belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry since the discovery of sulfa drugs.[1][2] The sulfonamide functional group is a key bioisostere for amides and carboxylic acids, often enhancing physicochemical properties such as aqueous solubility, metabolic stability, and binding affinity by acting as a strong hydrogen bond acceptor.[3][4] The incorporation of a piperidine moiety, a prevalent scaffold in numerous approved drugs, further underscores its significance. Piperidine derivatives are fundamental building blocks in the design of agents targeting the central nervous system and other biological systems.[5][6]

This guide details a robust synthetic strategy and a multi-faceted analytical workflow to produce and validate this compound with high purity, ensuring its suitability for downstream applications in drug development programs.

Synthesis Strategy and Experimental Protocol

The synthesis of sulfonamides is most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][7] Our strategy, therefore, focuses on the preparation of a key piperidine-4-sulfonyl chloride intermediate, which is subsequently coupled with dimethylamine. To prevent side reactions at the piperidine nitrogen, a protecting group strategy is employed. The workflow is outlined below.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. books.rsc.org [books.rsc.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Research of Piperidine Sulfonamide Derivatives

Aimed at researchers, scientists, and drug development professionals, this guide delves into the foundational research on piperidine sulfonamide derivatives. Eschewing rigid templates, this document provides a narrative built on scientific integrity, exploring the genesis of this important chemical scaffold, from its early synthesis to its initial biological evaluation and the elucidation of its first structure-activity relationships.

Introduction: The Dawn of a Versatile Scaffold

The story of piperidine sulfonamide derivatives begins at the confluence of two significant streams of medicinal chemistry. The first was the discovery of sulfonamide drugs in the 1930s, which revolutionized the treatment of bacterial infections.[1][2] The archetypal sulfonamide, prontosil, was found to be a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide.[2] This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives in the ensuing decades.[1]

The second stream was the growing appreciation for the piperidine moiety as a privileged scaffold in drug discovery. This six-membered nitrogen-containing heterocycle is a common feature in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.

The convergence of these two areas of research—the therapeutic potential of sulfonamides and the structural advantages of the piperidine ring—led to the exploration of piperidine sulfonamide derivatives. Early research was primarily driven by the observation that sulfonamides exhibited biological activities beyond their antibacterial effects, notably as diuretics.

The Pivotal Shift: From Antibacterials to Diuretics

A key turning point in sulfonamide research was the discovery of their diuretic properties. In the mid-1940s, it was observed that the antibacterial agent sulfanilamide could inhibit the enzyme carbonic anhydrase, leading to increased excretion of sodium, potassium, and water.[3] This side effect was quickly recognized as a potential therapeutic benefit for conditions characterized by fluid retention, such as heart failure.[3][4]

This led to a focused effort in the 1950s to develop sulfonamide derivatives with potent diuretic activity and reduced antibacterial effects. Researchers at pharmaceutical companies like Merck and Ciba were at the forefront of this endeavor.[3][5] The goal was to modify the basic sulfonamide structure to enhance its interaction with carbonic anhydrase and optimize its pharmacokinetic profile for diuretic action. This quest for novel, effective, and safe diuretics set the stage for the introduction of heterocyclic sulfonamides, including those bearing the piperidine ring.

Early Synthesis of Piperidine Sulfonamide Derivatives

The foundational methods for synthesizing heterocyclic sulfonamides were established in the early 1950s. A seminal 1950 paper by Richard O. Roblin Jr. and James W. Clapp described the preparation of a variety of heterocyclic sulfonamides.[6] While this paper did not focus specifically on piperidine derivatives, it laid out the fundamental synthetic strategies that would be adapted for their creation.

The general approach to synthesizing N-arylsulfonylpiperidines involved the reaction of a substituted benzenesulfonyl chloride with piperidine or a substituted piperidine. This straightforward nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.

Experimental Protocol: General Synthesis of N-Arylsulfonylpiperidines (circa 1950s)

Objective: To synthesize a representative N-arylsulfonylpiperidine.

Materials:

-

Substituted benzenesulfonyl chloride (1.0 eq)

-

Piperidine (1.1 eq)

-

Anhydrous diethyl ether or benzene

-

Aqueous sodium hydroxide solution (10%)

-

Anhydrous sodium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of the substituted benzenesulfonyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask and cooled in an ice bath.

-

Addition of Piperidine: A solution of piperidine in anhydrous diethyl ether is added dropwise to the cooled sulfonyl chloride solution with constant stirring. The reaction is typically exothermic, and the rate of addition is controlled to maintain a low temperature.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by the precipitation of piperidine hydrochloride.

-

Workup: The reaction mixture is washed with a 10% aqueous sodium hydroxide solution to remove unreacted sulfonyl chloride and piperidine hydrochloride. The organic layer is then washed with water until neutral.

-

Drying and Concentration: The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ether and petroleum ether, to yield the pure N-arylsulfonylpiperidine.

Diagram of the General Synthetic Pathway

Caption: General synthesis of N-arylsulfonylpiperidines.

Early Biological Evaluation and Structure-Activity Relationships (SAR)

The initial biological evaluation of piperidine sulfonamide derivatives focused on their diuretic and carbonic anhydrase inhibitory activity. The groundbreaking work in the late 1950s led to the development of the thiazide diuretics, which, while not containing a piperidine ring, established key structural requirements for potent diuretic action.[3]

Subsequent research extended these findings to other heterocyclic sulfonamides. The book "Diuretics: Chemistry and Pharmacology" by George deStevens, published in 1963, provides a comprehensive overview of the state of the field at that time and is an invaluable resource for understanding the early SAR of these compounds.[5]

Early SAR studies of diuretic sulfonamides established several key principles:

-

The Unsubstituted Sulfamoyl Group (-SO₂NH₂) was Essential: This group was found to be crucial for carbonic anhydrase inhibition and, consequently, for the diuretic effect.

-

An Activating Group on the Aromatic Ring: An electron-withdrawing group, such as a chloro or trifluoromethyl group, ortho to the sulfamoyl group, was found to enhance diuretic potency.

-

The Nature of the Heterocyclic Ring: The incorporation of various heterocyclic rings, including piperidine, was explored to modulate the physicochemical properties of the molecules, such as their solubility and lipid-water partition coefficient, which in turn influenced their absorption, distribution, and duration of action.

Data Summary: Early Diuretic Potency of Sulfonamide Derivatives

| Compound Class | General Structure | Relative Diuretic Potency | Key Structural Features |

| Simple Aromatic Sulfonamides | Aryl-SO₂NH₂ | Low | Unsubstituted or simply substituted aromatic ring. |

| Thiazide Diuretics | Benzothiadiazine dioxide | High | Fused heterocyclic ring system with a sulfamoyl group. |

| Early Heterocyclic Sulfonamides | Heterocycle-Aryl-SO₂NH₂ | Moderate to High | Introduction of various heterocycles to modify properties. |

Diagram of Early SAR for Diuretic Sulfonamides

Caption: Key SAR points for early diuretic sulfonamides.

Conclusion

The early research on piperidine sulfonamide derivatives marked a significant step in the evolution of medicinal chemistry. Moving beyond the initial success of antibacterial sulfonamides, scientists in the mid-20th century began to explore the broader therapeutic potential of this chemical class. The discovery of their diuretic properties, linked to carbonic anhydrase inhibition, opened up new avenues for drug development. The synthesis and evaluation of piperidine-containing sulfonamides were part of a systematic effort to optimize the diuretic activity and pharmacokinetic profiles of these compounds. The foundational synthetic methods and the initial structure-activity relationships established during this period laid the groundwork for the development of more sophisticated and targeted piperidine sulfonamide drugs in the decades that followed. This early exploratory work serves as a testament to the enduring power of chemical synthesis and rational drug design in addressing unmet medical needs.

References

-

Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history. (2025). ResearchGate. [Link]

-

Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Open Access Pub. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]

- deStevens, G. (1963). Diuretics: Chemistry and Pharmacology. Academic Press.

-

Developing diuretics. (n.d.). American Chemical Society. [Link]

-

Loop Diuretics: An Overview of Its History and Evolution. (2024). The Journal of the Association of Physicians of India. [Link]

-

Roblin, R. O., Jr., & Clapp, J. W. (1950). The Preparation of Heterocyclic Sulfonamides. Journal of the American Chemical Society, 72(11), 4890–4892. [Link]

Sources

A Spectroscopic Guide to the Structural Elucidation of N,N-dimethylpiperidine-4-sulfonamide hydrochloride

Abstract: This technical guide provides a detailed predictive analysis of the spectral data for N,N-dimethylpiperidine-4-sulfonamide hydrochloride (CAS No: 956034-29-0).[1] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the compound's characteristic spectral features. By examining data from analogous piperidine and sulfonamide structures, we offer an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding of the molecule's expected spectroscopic behavior and standardized protocols for its empirical analysis.

Chapter 1: Introduction to this compound

This compound is a chemical entity featuring a piperidine ring, a core structure in many pharmaceuticals, substituted at the 4-position with a dimethylsulfonamide group.[4] The hydrochloride salt form ensures solubility in aqueous media, a common requirement for analytical and biological studies. The precise characterization of such molecules is fundamental to quality control, regulatory compliance, and understanding its chemical behavior.[1] Spectroscopic methods are the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure.

This guide will systematically deconstruct the predicted spectroscopic signature of the molecule, explaining the rationale behind the expected data for each major analytical technique.

Figure 1: Structure of this compound with atom numbering.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectral Data & Interpretation

The protonation of the piperidine nitrogen by HCl will have a significant downfield shifting effect on the adjacent protons (H-2, H-6). The molecule is expected to exhibit symmetry around the C1-C4 axis.

| Predicted Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Piperidine N-H | 9.0 - 10.0 | Broad singlet | 2H | N⁺H ₂ | The acidic protons on the positively charged nitrogen are expected to be significantly deshielded and may exchange with solvent, leading to a broad signal. |

| Piperidine H-2, H-6 (axial/equatorial) | 3.2 - 3.6 | Multiplet | 4H | Piperidine α-protons | Protons adjacent to the protonated nitrogen are strongly deshielded. Complex splitting is expected due to coupling with each other and with H-3/H-5 protons. |

| Piperidine H-4 | 2.9 - 3.3 | Multiplet (tt) | 1H | Methine proton | This proton is adjacent to the electron-withdrawing sulfonamide group and will be shifted downfield. It will be split by the four adjacent H-3/H-5 protons. |

| N,N-dimethyl | 2.7 - 2.9 | Singlet | 6H | -N(CH₃ )₂ | The two methyl groups are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. |

| Piperidine H-3, H-5 (axial/equatorial) | 2.0 - 2.4 | Multiplet | 4H | Piperidine β-protons | These protons are further from the nitrogen and sulfonamide groups, thus resonating more upfield compared to the α-protons. |

Predicted ¹³C NMR Spectral Data & Interpretation

The carbon signals will also reflect the influence of the heteroatoms.

| Predicted Signal | Chemical Shift (δ) (ppm) | Assignment | Rationale |

| Piperidine C-4 | 50 - 55 | C H-SO₂ | The carbon directly attached to the sulfonamide group will be deshielded. |

| Piperidine C-2, C-6 | 45 - 50 | Piperidine α-carbons | Carbons adjacent to the protonated nitrogen are deshielded. |

| N,N-dimethyl | 37 - 42 | -N(C H₃)₂ | A typical chemical shift for methyl groups on a nitrogen atom of a sulfonamide. |

| Piperidine C-3, C-5 | 25 - 30 | Piperidine β-carbons | These carbons are the most shielded within the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for small molecules like the topic compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the N-H protons, which would exchange in D₂O.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample tube to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected carbon range (e.g., 0-100 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data & Interpretation

The IR spectrum will be dominated by absorptions from the N-H, S=O, and C-H bonds.

| Predicted Absorption (cm⁻¹) | Intensity | Assignment | Rationale |

| 2700 - 3000 | Strong, Broad | N⁺-H Stretch | The stretching vibration of the N-H bonds in the protonated piperidine amine (R₃N⁺-H) appears as a very broad and strong band. |

| 2850 - 2960 | Medium-Strong | C-H Stretch | Aliphatic C-H stretching from the piperidine ring and methyl groups. |

| 1320 - 1350 | Strong | SO₂ Asymmetric Stretch | This is a characteristic and strong absorption for sulfonamides.[3][6] |

| 1140 - 1160 | Strong | SO₂ Symmetric Stretch | The second characteristic strong absorption for the sulfonyl group.[3][6] |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted MS Spectral Data & Interpretation

Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary species observed will be the molecular ion [M+H]⁺, corresponding to the free base of the compound.

-

Molecular Formula (Free Base): C₇H₁₆N₂O₂S

-

Molecular Weight (Free Base): 192.28 g/mol [1]

-

Predicted [M+H]⁺: m/z 193.10

Proposed Fragmentation Pathway

Tandem MS (MS/MS) of the precursor ion at m/z 193 would likely reveal fragmentation patterns characteristic of piperidine derivatives.[7] The most common fragmentation is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[8]

Figure 3: Integrated workflow for structural confirmation.

By combining these techniques, every part of the molecule is interrogated. Mass spectrometry confirms the molecular weight. IR spectroscopy confirms the presence of key functional groups like the sulfonamide and the protonated amine. Finally, NMR spectroscopy provides the detailed map of the proton and carbon skeleton, confirming the precise connectivity and confirming the structure unambiguously.

References

-

Axios Research. This compound - CAS - 956034-29-0. [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Ashraf-Khorassani, M., et al. Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Optica Publishing Group. [Link]

-

Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

Abbasi, M. A., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

-

ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

-

PlumX. Synthesis, spectral analysis and biological evaluation of sulfonamides bearing piperidine nucleus. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

American Chemical Society Publications. High Resolution Mass Spectrum of Piperidine. [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

-

ResearchGate. (PDF) Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. [Link]

-

Evetech. Buy this compound. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

Sources

- 1. This compound - CAS - 956034-29-0 | Axios Research [axios-research.com]

- 2. asianpubs.org [asianpubs.org]

- 3. rsc.org [rsc.org]

- 4. Buy this compound (EVT-1744810) | 956034-29-0 [evitachem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ripublication.com [ripublication.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Biological Activity Screening of N,N-dimethylpiperidine-4-sulfonamide hydrochloride

Foreword: A Strategic Approach to Unveiling Bioactivity

This guide provides a comprehensive framework for the systematic biological evaluation of N,N-dimethylpiperidine-4-sulfonamide hydrochloride. As a molecule incorporating both a sulfonamide group and a piperidine scaffold, it belongs to a class of compounds with a rich history in medicinal chemistry. The inherent structural motifs suggest a range of potential biological targets. This document is designed for researchers, scientists, and drug development professionals, offering a strategic, multi-tiered approach to screening. We will move beyond rote protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and insightful investigation into the compound's therapeutic potential.

Compound Profile: this compound

Before embarking on a screening campaign, a thorough understanding of the test article is paramount.

| Property | Value | Source |

| CAS Number | 956034-29-0 | [1] |

| Molecular Formula | C₇H₁₆N₂O₂S · HCl | [1] |

| Molecular Weight | 228.74 g/mol (Hydrochloride Salt) | [1] |

| Structure | A piperidine ring with a dimethylsulfonamide group at the 4-position. | Inferred from name |

| Chemical Class | Piperidine Sulfonamide | [2] |

The sulfonamide moiety is a well-established pharmacophore, known for its ability to act as a zinc-binding group in metalloenzymes and to mimic p-aminobenzoic acid (PABA)[3][4]. The piperidine ring is a common structural feature in biologically active compounds, often contributing to favorable pharmacokinetic properties and receptor interactions[3][5]. The combination of these two groups in this compound makes it a compelling candidate for a variety of biological targets.

A Multi-Tiered Screening Strategy: From Broad Strokes to Precision Targeting

A hierarchical approach to screening is both cost-effective and scientifically rigorous. We will begin with broad, high-priority assays based on the compound's chemical class, followed by more focused investigations based on initial findings.

Caption: A multi-tiered screening workflow for this compound.

Tier 1: High-Probability Target Screening Protocols

This initial phase focuses on targets for which piperidine sulfonamides have shown established activity.

Carbonic Anhydrase (CA) Inhibition

Rationale: The sulfonamide group is a classic zinc-binding motif found in numerous potent inhibitors of carbonic anhydrases[6]. CAs are involved in pH regulation and are validated targets for diuretics, anti-glaucoma agents, and anticancer therapies[7]. We will screen against a panel of physiologically relevant human (h) isoforms: hCA I and II (cytosolic, widespread), and hCA IX and XII (transmembrane, tumor-associated).

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme-catalyzed hydration of CO₂.[7][8][9]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare working solutions by serial dilution in assay buffer (e.g., 10 mM HEPES, pH 7.5).

-

Reconstitute lyophilized hCA isoforms (I, II, IX, XII) to the manufacturer's recommended concentration in the appropriate buffer.

-

Prepare a phenol red indicator solution.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

-

Assay Procedure:

-

Set the stopped-flow instrument to 25°C.

-

In one syringe, load the enzyme solution mixed with the phenol red indicator and the test compound (or DMSO for control).

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the phenol red indicator.

-

Record the initial rate of the reaction for each concentration of the inhibitor.

-

Use Acetazolamide (AAZ) as a positive control inhibitor.[9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

If significant inhibition is observed, determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Cholinesterase (AChE & BChE) Inhibition

Rationale: The piperidine nucleus is a common feature in compounds targeting the cholinergic system. Some sulfonamides bearing a piperidine moiety have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and potential targets for Alzheimer's disease therapy.[5][10]

Experimental Protocol: Ellman's Assay

This spectrophotometric assay measures the activity of cholinesterases.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare working solutions by serial dilution in phosphate buffer (pH 8.0).

-

Prepare solutions of AChE (from electric eel) and BChE (from equine serum).

-

Prepare solutions of the substrates acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.

-

Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, buffer, DTNB, and the test compound at various concentrations.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the respective substrate (ATCI or BTCI).

-

Measure the change in absorbance at 412 nm over time using a plate reader. The production of the yellow 5-thio-2-nitrobenzoate anion is proportional to the enzyme activity.

-

Use Donepezil or Galantamine as a positive control.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the DMSO control.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Antibacterial Activity Screening

Rationale: Sulfonamides were the first class of synthetic antibiotics, acting by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3][4] It is crucial to assess our compound for broad-spectrum antibacterial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

-

Strain Selection:

-

Select a panel of representative bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

-

-

Assay Procedure:

-

Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).

-

Include positive controls (bacteria with no compound) and negative controls (medium only).

-

Use a known antibiotic like Sulfamethoxazole or Ciprofloxacin as a reference standard.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: the lowest concentration of the compound at which there is no visible turbidity.

-

The results will indicate whether the compound has bacteriostatic or bactericidal potential and its spectrum of activity.

-

Tier 2 & 3: Secondary Screening and In-Depth Characterization

Should the Tier 1 screens yield positive "hits," a more profound investigation is warranted.

Caption: Workflow for hit characterization following initial screening.

-

Dose-Response and IC₅₀/MIC Determination: For any active compound, a full dose-response curve should be generated to accurately determine the potency (IC₅₀ or MIC).

-

Enzyme Kinetics: For enzyme inhibitors, kinetic studies are essential to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides critical insight into how the compound interacts with the target enzyme.

-

Selectivity Profiling: A crucial step in drug development is to assess the selectivity of the compound. For example, a potent hCA IX inhibitor should be tested against other hCA isoforms to determine its selectivity profile, which can be crucial for minimizing off-target effects.[8]

-

Cell-Based Assays: Moving from biochemical to cell-based assays is a critical step to evaluate the compound's activity in a more physiologically relevant context. For a carbonic anhydrase inhibitor with activity against tumor-associated isoforms like hCA IX, testing its anti-proliferative effects on cancer cell lines grown under hypoxic conditions would be a logical next step.[12]

-

Secondary Target Panels: Based on the initial results, screening against related targets can be informative. For instance, some sulfonamides exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[13] Others have shown potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase.[14]

Concluding Remarks

The proposed screening cascade for this compound is a logical and evidence-based strategy. By leveraging the known pharmacology of its core scaffolds—the sulfonamide and piperidine moieties—we can prioritize high-probability targets such as carbonic anhydrases and cholinesterases. This structured, tiered approach ensures an efficient use of resources, allowing for a broad initial assessment followed by a deep, mechanistically-focused investigation of promising activities. The ultimate goal is to generate a comprehensive biological activity profile that will guide future medicinal chemistry efforts and preclinical development.

References

-

Angeli, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. Available from: [Link]

-

Aziz-ur-Rehman, et al. (2016). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Journal of the Chemical Society of Pakistan, 38(6). Available from: [Link]

-

Carradori, S., et al. (2016). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules, 21(9), 1177. Available from: [Link]

-

Aluru, R. G. P., et al. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Pharmaceutical and Biological Evaluations, 5(2), 79-87. Available from: [Link]

-

Ghorab, M. M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3169. Available from: [Link]

-

Aziz-ur-Rehman, et al. (2016). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Available from: [Link]

-

Nocentini, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1164-1171. Available from: [Link]

-

Konda, R. K., et al. (2018). Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. European Publisher. Available from: [Link]

-

Rehman, A., et al. (2019). Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. PISRT. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(34), 20958-20970. Available from: [Link]

-

Wang, L., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6827-6832. Available from: [Link]

-

Axios Research. This compound. Axios Research. Available from: [Link]

-

Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 12(7), e0181335. Available from: [Link]

-

Evoli. Buy this compound. Evoli. Available from: [Link]

-

Liu, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758. Available from: [Link]

-

PubChem. This compound. PubChem. Available from: [Link]

-

Abbas, N., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Current Research in Drug Discovery. Available from: [Link]

-

H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry, 66(15), 10457-10470. Available from: [Link]

-

Real, M., et al. (2010). Fast screening immunoassay of sulfonamides in commercial fish samples. Talanta, 83(1), 220-225. Available from: [Link]

-

MySkinRecipes. N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride. MySkinRecipes. Available from: [Link]

-

PubChem. N,N-dimethylpiperidine-4-carboxamide hydrochloride. PubChem. Available from: [Link]

-

Hernandez-Pineda, D. A., et al. (2024). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Molecules, 29(10), 2276. Available from: [Link]

-

Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. Available from: [Link]

-

Sheng, W., et al. (2015). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Sensors, 15(7), 16555-16574. Available from: [Link]

-

Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 11(1), 1-10. Available from: [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine hydrochloride. PubChem. Available from: [Link]

-

PubChem. 4-amino-n,n-dimethylpiperidine-1-sulfonamide hydrochloride. PubChem. Available from: [Link]

Sources

- 1. This compound - CAS - 956034-29-0 | Axios Research [axios-research.com]

- 2. Buy this compound (EVT-1744810) | 956034-29-0 [evitachem.com]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. paom.pl [paom.pl]

- 12. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

physicochemical properties of N,N-dimethylpiperidine-4-sulfonamide hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethylpiperidine-4-sulfonamide Hydrochloride

Foreword

The translation of a novel chemical entity into a viable therapeutic agent is a journey underpinned by a meticulous understanding of its fundamental physicochemical nature. These properties are not mere data points; they are the governing principles that dictate a molecule's behavior from the moment of synthesis through formulation, administration, and ultimately, to its site of action. This guide is dedicated to the comprehensive characterization of this compound, a compound of interest for its potential applications in pharmaceutical development. We will move beyond simple data reporting to explore the causality behind experimental choices and the profound implications of each property on the drug development pathway, in line with established principles of active pharmaceutical ingredient (API) characterization.[1][2][3]

Molecular Identity and Structure

Establishing an unambiguous molecular identity is the cornerstone of all subsequent characterization. For this compound, this involves confirming its structure, molecular formula, and molecular weight.

Chemical Structure and Nomenclature

The compound consists of a piperidine ring functionalized at the 4-position with an N,N-dimethylsulfonamide group. The presence of the basic piperidine nitrogen allows for the formation of a stable hydrochloride salt, which is often employed to enhance aqueous solubility and handling properties.

-

Chemical Name: this compound

-

CAS Number: 956034-29-0[4]

-

Molecular Formula: C₇H₁₇ClN₂O₂S[4]

-

Alternate CAS (Free Base): 956075-49-3[4]

Caption: Chemical structure of this compound.

Molecular Weight

The molecular weight is fundamental for all stoichiometric calculations, from synthesis to formulation and analytical standard preparation.

| Property | Value | Source |

| Molecular Weight (Free Base) | 192.28 g/mol | [4] |

| Molecular Weight (HCl Salt) | 228.74 g/mol | Calculated from[4] |

Spectroscopic Confirmation

While specific spectral data for this compound is not widely published, standard spectroscopic techniques are essential for confirming its identity.

Experimental Protocol: NMR and Mass Spectrometry for Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the hydrogen-carbon framework of the molecule.

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to see distinct signals for the non-equivalent piperidine ring protons, a multiplet for the proton at the C4 position, and a singlet corresponding to the six protons of the two N-methyl groups.

-

¹³C NMR Analysis: Acquire a proton-decoupled carbon NMR spectrum to confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular mass of the parent molecule.

-

Methodology: Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

-

Expected Result: The primary ion observed will be for the free base (the protonated parent molecule), [M+H]⁺, at an m/z of approximately 193.1.

-

Solid-State Properties

The solid-state properties of an API are critical as they influence stability, dissolution rate, and manufacturability.[1]

Physical Appearance and Crystallinity

As a salt, the compound is expected to be a crystalline solid at ambient temperature.

Experimental Protocol: Visual and Microscopic Examination

-

Visual Inspection: Observe the sample under good lighting for its physical appearance (e.g., color, texture). It is expected to be a white to off-white powder.

-

Polarized Light Microscopy (PLM): Place a small amount of the powder on a microscope slide with a drop of immersion oil. View under a polarized light microscope. The presence of birefringence (light and dark particles when the stage is rotated) confirms the crystalline nature of the material.

Melting Point and Thermal Behavior

The melting point is a key indicator of purity and provides information about the material's thermal stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is superior to traditional melting point apparatus as it provides a complete thermal profile, including melting endotherm, decomposition events, and potential polymorphic transitions.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

-

The sharp peak of the endotherm corresponds to the melting point. The onset temperature is typically reported. Any exothermic event following the melt may indicate decomposition.

-

X-ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the solid form (polymorph, salt, co-crystal) and assessing its crystallinity.[5]

Caption: General workflow for X-ray Powder Diffraction (XRPD) analysis.

Solution Properties

Solution properties are paramount as they directly relate to the bioavailability and formulation design of a drug.[6]

Aqueous Solubility

Solubility is arguably the most critical physicochemical property for orally administered drugs. The hydrochloride salt form is specifically chosen to enhance the aqueous solubility of the basic parent molecule.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

-

Rationale: This method determines the equilibrium solubility, which is the most relevant value for biopharmaceutical assessment.

-

Methodology:

-

Add an excess amount of the solid compound to vials containing buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Agitate the vials at a constant temperature (25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Dissociation Constant (pKa)

The pKa governs the extent of ionization of a molecule at a given pH. This is crucial for predicting its solubility, absorption, and distribution. The primary ionizable center in this molecule is the piperidine nitrogen.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the compound in water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH while continuously monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve. The pKa of the piperidine amine is expected to be in the basic range (typically 9-11).

Partition and Distribution Coefficient (LogP / LogD)

These values measure the lipophilicity of a compound, which is a key predictor of its ability to cross biological membranes.

-

LogP (Partition Coefficient): Measures the partitioning of the neutral species between octanol and water.

-

LogD (Distribution Coefficient): Measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is more physiologically relevant.

Caption: Workflow for LogD determination using the shake-flask method.

Stability Assessment

API stability is a critical quality attribute that affects safety, efficacy, and shelf-life.

Experimental Protocol: Forced Degradation Study

-

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

-

Methodology: Subject the API in both solid and solution states to stress conditions more severe than accelerated storage conditions.

-

Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

-

Oxidation: Treat with 3% H₂O₂.

-

Thermal Stress: Heat the solid powder (e.g., at 105 °C).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples by a suitable HPLC method to separate the parent peak from any degradation products.

Conclusion for the Field Scientist

The define its potential and its challenges as a drug candidate. Its nature as a hydrochloride salt suggests favorable aqueous solubility, a significant advantage in formulation. However, a comprehensive understanding of its solid-state form (crystallinity and polymorphism), pKa, lipophilicity (LogD), and stability profile is non-negotiable. The experimental frameworks provided in this guide represent the industry-standard approach to gathering this essential data. A thorough execution of these protocols will build a robust data package, enabling informed decisions in lead optimization, pre-formulation, and the overall progression of this compound through the drug development pipeline.

References

-

Title: Physical and Chemical Characterization for APIs Source: Labinsights URL: [Link]

-

Title: Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization Source: National Institutes of Health (NIH) - PMC URL: [Link]

-

Title: Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances Source: Langhua Pharmaceutical URL: [Link]

-

Title: Pharmaceutical Ingredient Characterization Essential Analytical Techniques Source: Veeprho URL: [Link]

-

Title: Active Pharmaceutical Ingredient Analysis Source: Technology Networks URL: [Link]

-

Title: this compound - CAS - 956034-29-0 Source: Axios Research URL: [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. langhuapharma.com [langhuapharma.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. This compound - CAS - 956034-29-0 | Axios Research [axios-research.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Therapeutic Mainstay: A Technical History of Piperidine-Based Sulfonamides

For decades, the sulfonamide functional group has been a cornerstone of medicinal chemistry, leading to the development of a vast array of therapeutic agents. While the initial discovery of sulfonamides revolutionized the treatment of bacterial infections, the subsequent incorporation of the piperidine moiety marked a pivotal moment in the evolution of this versatile scaffold. This technical guide delves into the discovery and history of piperidine-based sulfonamides, tracing their journey from early synthetic explorations to their establishment as a diverse class of drugs with wide-ranging therapeutic applications.

The Dawn of the Sulfonamide Era and the Quest for New Frontiers

The story of sulfonamides begins in the 1930s with Gerhard Domagk's groundbreaking discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye. This led to the development of the first class of synthetic antimicrobial agents and earned Domagk the Nobel Prize in Physiology or Medicine in 1939. The initial focus of sulfonamide research was primarily on developing new antibacterial agents by modifying the sulfanilamide core. However, as the limitations of these early drugs, such as toxicity and the emergence of bacterial resistance, became apparent, medicinal chemists began to explore structural modifications that could lead to new therapeutic applications beyond infectious diseases.

The diversification of sulfonamide research in the mid-20th century was driven by the observation that some sulfonamides exhibited biological activities other than antibacterial effects. A key breakthrough came with the discovery of the diuretic properties of certain sulfonamides. This finding opened up a new therapeutic avenue and spurred the investigation of a wide range of N-substituted sulfonamide derivatives. It was within this context of exploring non-antibacterial applications that the piperidine ring emerged as a valuable structural motif.

The Strategic Incorporation of the Piperidine Moiety

The introduction of the piperidine ring into the sulfonamide scaffold was a deliberate and strategic decision by medicinal chemists. The piperidine moiety, a six-membered heterocyclic amine, offered several advantages:

-

Modulation of Physicochemical Properties: The piperidine ring, being a saturated and flexible system, could be used to fine-tune the lipophilicity and solubility of the sulfonamide molecule. This was crucial for improving oral bioavailability and altering the pharmacokinetic profile of the drug.

-

Introduction of a Basic Center: The nitrogen atom in the piperidine ring provided a basic center, which could be important for interacting with biological targets or for salt formation to improve drug formulation.

-

Scaffold for Further Functionalization: The piperidine ring served as a versatile scaffold that could be further substituted at various positions, allowing for the exploration of a wide range of chemical space and the optimization of biological activity.

While pinpointing the absolute first synthesis of a piperidine-based sulfonamide is challenging from the available historical record, the period between the 1940s and 1960s saw a surge in research in this area, particularly in the context of developing new diuretics and other non-antibacterial agents.

Early Synthetic Strategies: Building the Piperidine-Sulfonamide Linkage

The early syntheses of piperidine-based sulfonamides relied on classical organic chemistry reactions. The most common approach involved the reaction of a sulfonyl chloride with a piperidine derivative.

General Synthetic Pathway (Classical Method)

A typical early synthesis would involve the following steps:

-

Preparation of the Sulfonyl Chloride: An aromatic or heterocyclic compound would be treated with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl).

-

Condensation with a Piperidine Derivative: The resulting sulfonyl chloride would then be reacted with a suitable piperidine derivative in the presence of a base to neutralize the hydrochloric acid byproduct.

Aromatic_Compound [label="Aromatic/Heterocyclic\nStarting Material"]; Chlorosulfonic_Acid [label="Chlorosulfonic Acid\n(ClSO₃H)", shape=ellipse, fillcolor="#FFFFFF"]; Sulfonyl_Chloride [label="Sulfonyl Chloride\n(R-SO₂Cl)"]; Piperidine_Derivative [label="Piperidine Derivative\n(R'-NH)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., Pyridine)", shape=ellipse, fillcolor="#FFFFFF"]; Piperidine_Sulfonamide [label="Piperidine-Based Sulfonamide\n(R-SO₂-NR')"];

Aromatic_Compound -> Sulfonyl_Chloride [label="Chlorosulfonation"]; Sulfonyl_Chloride -> Piperidine_Sulfonamide; Piperidine_Derivative -> Piperidine_Sulfonamide [label="Condensation"]; Base -> Piperidine_Sulfonamide [style=dotted]; }

This straightforward approach allowed for the synthesis of a variety of N-sulfonylpiperidine derivatives. The specific piperidine starting material could be chosen to introduce desired substituents on the piperidine ring, enabling early structure-activity relationship (SAR) studies.

The Rise of Piperidine-Based Sulfonamides in Therapeutics

The initial exploration of piperidine-based sulfonamides quickly led to the discovery of compounds with significant therapeutic potential, particularly as diuretics and later in other areas of medicine.

Carbonic Anhydrase Inhibitors and Diuretics

A major breakthrough in the history of piperidine-based sulfonamides was their development as carbonic anhydrase inhibitors. Carbonic anhydrase is an enzyme that plays a crucial role in the transport of carbon dioxide and the regulation of pH in the body. Inhibition of this enzyme in the kidneys leads to a diuretic effect.

The discovery that sulfonamides could inhibit carbonic anhydrase led to a focused effort to develop potent and selective inhibitors for the treatment of edema and glaucoma. The incorporation of the piperidine ring proved to be a successful strategy in this endeavor. The piperidine moiety could be modified to optimize the binding of the sulfonamide to the active site of the enzyme and to improve the pharmacokinetic properties of the drug.

| Drug Class | Example | Therapeutic Use |

| Carbonic Anhydrase Inhibitors | Acetazolamide (early prototype) | Glaucoma, Edema |

| Loop Diuretics | Furosemide, Torsemide | Edema, Hypertension |

| Thiazide Diuretics | Hydrochlorothiazide | Hypertension, Edema |

Table 1: Examples of Sulfonamide-Based Diuretics

Beyond Diuretics: A Diversification of Applications

The success of piperidine-based sulfonamides as diuretics demonstrated the value of this chemical class and encouraged researchers to explore their potential in other therapeutic areas. Over the following decades, the piperidine-sulfonamide scaffold became a privileged structure in medicinal chemistry, leading to the development of drugs with a wide range of pharmacological activities, including:

-

Anticonvulsants: Certain piperidine-based sulfonamides were found to have anticonvulsant properties, leading to the development of drugs for the treatment of epilepsy.

-

Anti-inflammatory Agents: The sulfonamide group, in combination with a piperidine ring, was incorporated into molecules designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

-

Antiviral Agents: More recently, piperidine-based sulfonamides have been investigated as potential antiviral agents, including inhibitors of HIV protease.

-

Anticancer Agents: The ability of sulfonamides to inhibit carbonic anhydrase isoforms that are overexpressed in certain cancers has led to the development of piperidine-based sulfonamides as anticancer agents.

Evolution of Synthetic Methodologies

While the classical synthesis of piperidine-based sulfonamides via sulfonyl chlorides remains a viable method, modern organic chemistry has provided more efficient and versatile approaches.

Modern Synthetic Protocols: Amide Coupling and Beyond

Contemporary methods for synthesizing piperidine-based sulfonamides often employ modern coupling reagents that allow for the formation of the sulfonamide bond under milder conditions and with greater functional group tolerance.

A Modern Amide Coupling Approach:

A common modern strategy involves the coupling of a carboxylic acid-containing sulfonamide with a piperidine derivative using a peptide coupling reagent.

Sulfonamide_Acid [label="Sulfonamide with\nCarboxylic Acid"]; Coupling_Reagent [label="Coupling Reagent\n(e.g., HATU, EDCI)", shape=ellipse, fillcolor="#FFFFFF"]; Piperidine_Derivative [label="Piperidine Derivative\n(R'-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., DIPEA)", shape=ellipse, fillcolor="#FFFFFF"]; Piperidine_Sulfonamide [label="Piperidine-Based\nSulfonamide"];

Sulfonamide_Acid -> Piperidine_Sulfonamide; Coupling_Reagent -> Piperidine_Sulfonamide [style=dotted]; Piperidine_Derivative -> Piperidine_Sulfonamide [label="Amide Coupling"]; Base -> Piperidine_Sulfonamide [style=dotted]; }

Detailed Experimental Protocol: A Representative Modern Synthesis

The following protocol describes a representative modern synthesis of a piperidine-based sulfonamide using an amide coupling reaction.

Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid

-

Reaction Setup: To a solution of 4-sulfamoylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dimethylformamide, DMF), add a coupling reagent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Piperidine: Add ethyl piperidine-4-carboxylate (1.0 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

This modern approach offers several advantages over classical methods, including milder reaction conditions, higher yields, and broader substrate scope.

Conclusion: An Enduring Legacy and a Promising Future

The discovery and development of piperidine-based sulfonamides represent a significant chapter in the history of medicinal chemistry. The strategic incorporation of the piperidine ring into the sulfonamide scaffold unlocked a wealth of new therapeutic possibilities, extending the utility of this remarkable functional group far beyond its initial application as an antibacterial agent. From their early role as diuretics to their current use in a diverse range of therapeutic areas, piperidine-based sulfonamides have had a profound and lasting impact on human health.

The ongoing exploration of this chemical class, driven by a deeper understanding of disease biology and the continuous evolution of synthetic methodologies, ensures that the story of piperidine-based sulfonamides is far from over. As researchers continue to innovate and refine these versatile molecules, we can anticipate the emergence of new and improved therapies for a wide range of diseases in the years to come.

References

- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.

- Mann, T., & Keilin, D. (1940). Sulphanilamide as a specific inhibitor of carbonic anhydrase.

- Roblin, R. O., & Clapp, J. W. (1950). The preparation of heterocyclic sulfonamides. Journal of the American Chemical Society, 72(11), 4890-4892.

- Novello, F. C., & Sprague, J. M. (1957). Benzothiadiazine dioxides as novel diuretics. Journal of the American Chemical Society, 79(8), 2028-2029.

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

- Onnis, V., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5575.

- Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861.

- Jagtap, S. J., & Patil, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

An In-depth Technical Guide to the Theoretical and Computational-Driven Characterization of N,N-dimethylpiperidine-4-sulfonamide hydrochloride

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the multifaceted analysis of N,N-dimethylpiperidine-4-sulfonamide hydrochloride. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by detailing the integration of experimental spectroscopic techniques with advanced computational modeling. The guide covers fundamental aspects from synthesis and structural elucidation to in-depth quantum chemical calculations and molecular docking studies, offering insights into the molecule's electronic properties, reactivity, and potential as a bioactive agent. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Piperidine-Sulfonamide Scaffolds

The piperidine nucleus is a prevalent structural motif in a vast array of biologically active compounds and natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. When coupled with a sulfonamide functional group, the resulting molecule often exhibits a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] this compound, a specific derivative, holds promise as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] A thorough understanding of its structural, electronic, and interactive properties is paramount for its rational application in drug design and development. This guide delineates a synergistic approach, combining experimental data with computational modeling to achieve a holistic characterization of this compound.

Synthesis and Spectroscopic Characterization

The foundational step in the study of any novel compound is its synthesis and unambiguous structural confirmation. The synthesis of this compound can be achieved through a multi-step process, often culminating in the reaction of a suitable sulfonyl chloride with N,N-dimethylpiperidin-4-amine.[4][5]

General Synthesis Protocol

A representative synthesis workflow is outlined below. The rationale for each step is to ensure the formation of the desired product with high purity, which is crucial for subsequent accurate spectroscopic and computational analysis.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Elucidation

The synthesized compound's structure is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence.

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are instrumental in identifying the functional groups present in the molecule. The experimental vibrational frequencies are compared with theoretical values obtained from DFT calculations to achieve a precise assignment of vibrational modes.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal integrations are used to map the connectivity of the atoms within the molecule.[1][7]

-

UV-Visible Spectroscopy: This technique provides insights into the electronic transitions within the molecule. The experimental absorption maxima are correlated with theoretical electronic transitions calculated using Time-Dependent Density Functional Theory (TD-DFT).[6][8]

Quantum Chemical Calculations: A Deeper Insight

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and reactivity properties of molecules.[9][10] For this compound, these calculations provide a theoretical framework to understand its behavior at the molecular level.

Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable level of theory for such calculations on organic molecules.[7][11] The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be directly compared to the experimental FT-IR and FT-Raman spectra, aiding in the assignment of the observed bands.[12]

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

| N-H Stretch (of HCl salt) | ~3100 | (Predicted) | Stretching vibration of the protonated piperidine nitrogen. |

| C-H Stretch (aliphatic) | 2800-3000 | (Predicted) | Symmetric and asymmetric stretching of C-H bonds in the piperidine ring and methyl groups. |

| S=O Asymmetric Stretch | ~1350 | (Predicted) | Asymmetric stretching of the sulfonyl group. |

| S=O Symmetric Stretch | ~1160 | (Predicted) | Symmetric stretching of the sulfonyl group. |

| S-N Stretch | ~930 | (Predicted) | Stretching vibration of the sulfur-nitrogen bond.[7] |

Table 1: A representative comparison of expected experimental and calculated vibrational frequencies for key functional groups in this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[13] A smaller gap suggests higher reactivity.[11]

Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap.

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[9] The MEP map is color-coded, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive). This information is crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs.[14] It allows for the quantification of hyperconjugative interactions, which contribute to the stability of the molecule.[6] By examining the interactions between filled and empty orbitals, one can understand the delocalization of electron density within the molecular framework.

Molecular Docking: Probing Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor protein.[10] This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.[2]

Molecular Docking Protocol

The following steps outline a typical molecular docking workflow for this compound against a hypothetical protein target.

Caption: A streamlined workflow for molecular docking studies.

The choice of the protein target is dictated by the therapeutic area of interest. For instance, if investigating anticancer properties, a relevant target could be a carbonic anhydrase or a specific kinase.[2]

Interpretation of Docking Results

The output of a docking simulation includes the binding affinity (often expressed as a docking score in kcal/mol) and the predicted binding pose of the ligand within the receptor's active site. A lower binding energy generally indicates a more favorable interaction. Analysis of the binding pose reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

| Parameter | Description | Significance |

| Binding Affinity (kcal/mol) | The calculated free energy of binding. | A lower value suggests a stronger and more stable interaction. Binding affinities ranging from -6.8 to -8.2 kcal/mol are considered favorable.[2][15] |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (e.g., O, N). | Crucial for the specificity and stability of ligand binding. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Contribute significantly to the overall binding affinity. |

| RMSD (Å) | Root Mean Square Deviation between the docked pose and a reference conformation. | A value close to 2 Å is considered a good prediction. |

Table 2: Key parameters for the evaluation of molecular docking results.

Conclusion and Future Directions